1,7-Dinitrophenazine

説明

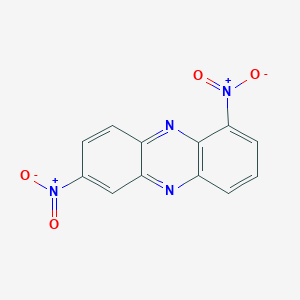

1,7-Dinitrophenazine is an organic compound with the molecular formula C12H6N4O4. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The compound is characterized by the presence of two nitro groups attached to the phenazine ring at positions 1 and 7 .

準備方法

Synthetic Routes and Reaction Conditions

1,7-Dinitrophenazine can be synthesized through the nitration of phenazine. The process involves adding phenazine to a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at 50°C for four days. After the reaction, the solution is poured into ice water, and its pH is adjusted to 9-10 with concentrated sodium hydroxide before extraction with ethyl acetate .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

化学反応の分析

Types of Reactions

1,7-Dinitrophenazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

Oxidation: Formation of this compound oxides.

Reduction: Formation of 1,7-diaminophenazine.

Substitution: Formation of various substituted phenazine derivatives.

科学的研究の応用

1,7-Dinitrophenazine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other phenazine derivatives.

Biology: Studied for its antimicrobial properties against various pathogens.

Medicine: Investigated for its potential antitumor and antioxidant activities.

Industry: Used in the development of dyes and pigments due to its stable chemical structure

作用機序

The mechanism of action of 1,7-Dinitrophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species, causing oxidative stress and damage to cellular structures .

類似化合物との比較

Similar Compounds

- 1,6-Dinitrophenazine

- 1,9-Dinitrophenazine

- 3,7-Dinitrophenazine

Uniqueness

1,7-Dinitrophenazine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. Compared to other dinitrophenazine isomers, this compound exhibits distinct antimicrobial and antitumor properties, making it a valuable compound for research and industrial applications .

生物活性

1,7-Dinitrophenazine is a compound that has gained attention in various fields of biological research due to its unique chemical structure and potential applications. This article delves into its biological activity, summarizing key findings from diverse studies, including case studies and relevant data tables.

Chemical Structure and Properties

This compound is a nitro-substituted phenazine derivative characterized by the presence of two nitro groups at the 1 and 7 positions of the phenazine ring. Its molecular formula is , and it has a molecular weight of approximately 272.3 g/mol. The compound appears as a yellow amorphous solid, which is soluble in organic solvents but less so in water.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its antimicrobial properties, mutagenicity, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antifungal properties of this compound. For instance, research indicated that this compound exhibits significant antifungal activity against various strains of fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values for different fungal strains were determined through agar well diffusion methods.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 50 |

| Penicillium chrysogenum | 30 |

This table illustrates the varying degrees of sensitivity among different fungal species to this compound, suggesting its potential as an antifungal agent in clinical settings .

Mutagenicity Studies

The mutagenic potential of nitroaromatic compounds, including this compound, has been evaluated using the Ames test. The results indicated that while some derivatives exhibit mutagenic properties, the specific activity of this compound requires further investigation to establish a clear profile. Comparative studies with other nitro compounds have shown that structural variations significantly influence mutagenicity outcomes .

The proposed mechanism by which this compound exerts its biological effects involves the generation of reactive oxygen species (ROS) upon metabolic activation. This oxidative stress can lead to cellular damage and apoptosis in targeted cells. Studies have shown that compounds with similar structures can activate stress-inducible kinases such as JNK and p38 MAPK pathways, contributing to their cytotoxic effects .

Case Study: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound involved testing against clinical isolates of Candida albicans. The study reported that treatment with the compound resulted in a significant reduction in fungal growth compared to untreated controls. The researchers noted that the compound's effectiveness was enhanced when used in combination with conventional antifungals like fluconazole.

Toxicological Profile

Toxicological assessments have revealed that exposure to high concentrations of this compound can lead to adverse effects such as methemoglobinemia and oxidative stress-related damage in various animal models. Observations from these studies indicate a dose-dependent relationship between exposure levels and toxic effects .

特性

IUPAC Name |

1,7-dinitrophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O4/c17-15(18)7-4-5-8-10(6-7)13-9-2-1-3-11(16(19)20)12(9)14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHUXSNDANREND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC(=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147361 | |

| Record name | Phenazine, 1,7-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105836-99-5 | |

| Record name | Phenazine, 1,7-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105836995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazine, 1,7-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。